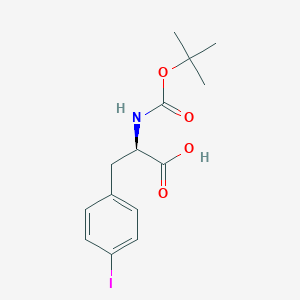

Boc-D-Phe(4-I)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLZDBGQWRBTHN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-D-Phe(4-I)-OH for Researchers

This technical guide provides an in-depth overview of N-Boc-4-iodo-D-phenylalanine (Boc-D-Phe(4-I)-OH), a crucial amino acid derivative for peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental context, and workflow visualizations.

Core Properties of this compound

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and an iodine atom at the para-position of the phenyl ring. This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified biological activity or for use in radiolabeling and imaging studies.[1]

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C14H18INO4[1][2] |

| Molecular Weight | 391.20 g/mol [2] |

| CAS Number | 176199-35-2[1][2][3] |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98.0% (TLC)[2] or ≥98% (HPLC)[1] |

| Melting Point | 118-124 °C[1] |

| Optical Rotation | -22.5±1º (c=1.202% in AcOEt)[1] |

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

Protocol: General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative steps for elongating a peptide chain on a resin, such as 4-methylbenzhydrylamine (MBHA) resin.

1. Resin Preparation and Deprotection:

- Swell the resin in a suitable solvent like Dichloromethane (DCM).

- Remove the Boc protecting group from the terminal amino acid on the resin using a deprotection reagent, typically Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM). This exposes a free amine group for the next coupling step.

- Wash the resin thoroughly with DCM and a neutralizing base solution, such as Diisopropylethylamine (DIEA) in DCM, to neutralize the protonated amine.

- Follow with several washes with DCM and N,N-Dimethylformamide (DMF) to prepare for the coupling reaction.

2. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.

- Add an activating base, such as DIEA, to the amino acid solution to form the activated ester.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation to ensure completion.

3. Capping (Optional):

- To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step can be performed using an acetylating agent like acetic anhydride.

4. Iteration:

- Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide sequence.

5. Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

6. Purification:

- The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow: Boc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key stages in a single cycle of Boc solid-phase peptide synthesis, the primary application for this compound.

Caption: Generalized workflow for one cycle of Boc solid-phase peptide synthesis.

References

Technical Guide: Synthesis and Characterization of Boc-D-Phe(4-I)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyloxycarbonyl-D-4-iodophenylalanine, commonly referred to as Boc-D-Phe(4-I)-OH, is a crucial unnatural amino acid derivative utilized in synthetic chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine and an iodine atom at the para position of the phenyl ring.[1] This unique combination of features makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a versatile intermediate in medicinal chemistry.

The Boc group provides stable protection of the alpha-amino group under various reaction conditions, preventing unwanted side reactions during peptide chain elongation.[1] The presence of the iodine atom opens avenues for further chemical modifications, such as Suzuki or Stille couplings, allowing for the introduction of diverse functionalities.[1] Furthermore, the iodine atom serves as a convenient site for radiolabeling, making this compound an important precursor in the development of targeted radiopharmaceuticals for imaging and therapeutic applications.[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed experimental protocol and a summary of its key physicochemical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 176199-35-2 | [1] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1] |

| Molecular Weight | 391.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 118-124 °C | |

| Optical Rotation | [α]²⁰/D -22.5 ± 1° (c=1.202% in AcOEt) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 4-iodo-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is adapted from the synthesis of the corresponding L-enantiomer.

Reaction Scheme

Experimental Protocol

Materials:

-

4-Iodo-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 4-iodo-D-phenylalanine (1.0 eq.) in a mixture of 1,4-dioxane and water.

-

Add 1 M sodium hydroxide solution (2.5 eq.) to the mixture and stir until the starting material is fully dissolved. The solution should become clear.

-

Cool the reaction mixture to 0-10 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.7 eq.) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 using a suitable acid (e.g., 1 M HCl).

-

Extract the product into ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.49 (d, J = 7.8 Hz, 2H), 6.88 (d, J = 7.8 Hz, 2H), 5.80 (d, J = 5.9 Hz, 1H), 3.68 (d, J = 5.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.87-2.75 (m, 1H), 1.35-1.15 (m, 9H). (Note: Data for the L-enantiomer, the spectrum for the D-enantiomer is expected to be identical). |

| ¹³C NMR (Expected) | δ (ppm): ~173 (C=O, acid), ~155 (C=O, Boc), ~137 (C-I), ~131 (Ar-CH), ~128 (Ar-CH), ~92 (Ar-C), ~78 (C(CH₃)₃), ~55 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃). (Note: Approximate shifts based on similar structures). |

| FT-IR (Expected) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch). (Note: Characteristic peaks based on functional groups). |

| Mass Spectrometry (Expected) | ESI-MS: [M-H]⁻ calculated for C₁₄H₁₇INO₄⁻: 390.01; found: ~390.0. Fragmentation may show loss of the Boc group (-100 amu) or isobutylene (-56 amu). |

Applications in Peptide Synthesis

This compound is a key reagent in Solid-Phase Peptide Synthesis (SPPS) for the site-specific incorporation of a D-amino acid with a modifiable aromatic side chain. The workflow below illustrates the general steps of incorporating this amino acid into a growing peptide chain using Boc-chemistry SPPS.

Caption: Workflow for SPPS incorporating this compound.

Conclusion

This compound is a synthetically valuable building block for peptide synthesis and medicinal chemistry. Its straightforward synthesis and unique structural features allow for the creation of modified peptides and complex molecules with potential applications in drug discovery and diagnostics. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important compound.

References

A Technical Guide to Boc-D-Phe(4-I)-OH: Synthesis, Applications, and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-Phe(4-I)-OH, a crucial building block in modern peptide synthesis and drug discovery. This document details its chemical properties, provides a comprehensive list of suppliers, and outlines its applications, particularly in the development of targeted therapeutics and radiolabeled peptides. Furthermore, it includes detailed experimental protocols for its incorporation into peptide chains using solid-phase peptide synthesis.

Core Compound Information

This compound , with the systematic name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis. The presence of an iodine atom on the phenyl ring at the para position offers unique opportunities for chemical modification, including radiolabeling and cross-coupling reactions.

CAS Number: 176199-35-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈INO₄ | --INVALID-LINK-- |

| Molecular Weight | 391.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | Generic supplier data |

| Melting Point | 118-124 °C | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D -22.5 ± 1°, c = 1.202% in AcOEt | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Supplier Information

This compound is commercially available from several chemical suppliers. The following table provides a non-exhaustive list of vendors. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

| Supplier | Product Number | Purity |

| Sigma-Aldrich (Merck) | 15044 | ≥98.0% (TLC) |

| Aapptec Peptides | UBF222 | Inquire |

| Chem-Impex International | 06871 | ≥98% (HPLC) |

| TCI America | B2477 | >98.0% (TLC) |

| Combi-Blocks | QA-7164 | Inquire |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for medicinal chemists and peptide scientists. Its primary applications lie in:

-

Peptide Synthesis: It serves as a non-canonical amino acid building block for the synthesis of novel peptides with tailored properties. The D-configuration enhances metabolic stability by making the resulting peptides less susceptible to enzymatic degradation.

-

Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I. This is instrumental in the development of radiolabeled peptides for diagnostic imaging (e.g., SPECT and PET) and targeted radionuclide therapy. For instance, peptides containing 4-iodophenylalanine have been investigated for imaging and treating gliomas.[2]

-

Drug Discovery: The incorporation of this amino acid can modulate the pharmacological properties of a peptide, including its binding affinity, selectivity, and pharmacokinetic profile. Peptides containing iodinated phenylalanine have been used to target receptors like integrin αvβ3, which is overexpressed in various cancers.[3]

-

Cross-Coupling Reactions: The aryl iodide moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of complex peptide-small molecule conjugates.

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a general protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol can be adapted for automated synthesizers.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Merrifield, PAM, or BHA resin)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/anisole)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Workflow for a Single Coupling Cycle

References

Solubility of Boc-D-Phe(4-I)-OH in common organic solvents

An In-Depth Technical Guide on the Solubility of Boc-D-Phe(4-I)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-4-iodophenylalanine, commonly referred to as this compound, is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. Its unique structure, featuring a bulky hydrophobic iodophenyl group and a lipophilic Boc protecting group, significantly influences its solubility characteristics. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification protocols, and overall efficiency in synthetic workflows. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈INO₄ |

| Molecular Weight | 391.20 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | Approximately 118-124 °C |

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, qualitative information for the L-enantiomer, Boc-L-Phe(4-I)-OH, suggests its solubility profile. It is important to note that while enantiomers generally have identical physical properties, including solubility in achiral solvents, experimental verification is always recommended.

Table 1: Qualitative Solubility of Boc-L-Phe(4-I)-OH in Various Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Slightly soluble |

For a related compound, the non-iodinated Boc-D-Phe-OH, it has been described as "clearly soluble" in Dimethylformamide (DMF) at a concentration of 1 mmol in 2 mL. This suggests that this compound is also likely to be soluble in DMF.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol for the isothermal shake-flask method is recommended.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Dimethylformamide, Tetrahydrofuran, Acetonitrile, Methanol, Ethyl Acetate) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

For solvents with low volatility, accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by the difference in weight.

-

Calculate the solubility in g/L or mg/mL.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using either HPLC or UV-Vis spectrophotometry at an appropriate wavelength.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is limited, qualitative assessments and data from analogous compounds suggest good solubility in common polar aprotic and chlorinated organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. A systematic approach to determining and documenting the solubility of such key synthetic building blocks is essential for the development of robust and scalable chemical processes in the pharmaceutical industry.

Navigating the Spectral Landscape of Boc-D-Phe(4-I)-OH: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key building blocks is paramount. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-tert-butoxycarbonyl-D-4-iodophenylalanine (Boc-D-Phe(4-I)-OH), a crucial derivative of the amino acid phenylalanine used in peptide synthesis and medicinal chemistry.

This guide presents a summary of the key spectral data in easily comparable tables, outlines a detailed experimental protocol for acquiring such data, and utilizes visualization to illustrate the molecular structure and its NMR-active nuclei. The information herein is based on documented spectral data for the corresponding L-enantiomer, which is spectrally identical in a non-chiral solvent.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data for the ¹H NMR was obtained in deuterated dimethyl sulfoxide (DMSO-d6), while the ¹³C NMR data is referenced from spectra of the closely related N-Boc-4-iodo-L-phenylalanine.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d6

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 1.15-1.35 | multiplet | - | 9H | C(CH₃)₃ (Boc group) |

| 2.75-2.87 | multiplet | - | 1H | β-CH |

| 2.90-3.00 | multiplet | - | 1H | β-CH |

| 3.68 | doublet | 5.5 | 1H | α-CH |

| 5.80 | doublet | 5.9 | 1H | NH |

| 6.88 | doublet | 7.8 | 2H | Ar-H (ortho to CH₂) |

| 7.49 | doublet | 7.8 | 2H | Ar-H (ortho to I) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 28.1 | C(CH₃)₃ (Boc group) |

| 36.5 | β-CH₂ |

| 55.8 | α-CH |

| 78.0 | C(CH₃)₃ (Boc group) |

| 91.5 | C-I |

| 131.5 | Ar-CH (ortho to CH₂) |

| 137.0 | Ar-CH (ortho to I) |

| 137.5 | Ar-C (ipso to CH₂) |

| 155.5 | C=O (Boc group) |

| 173.5 | C=O (acid) |

Experimental Protocol for NMR Spectroscopy

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of Boc-protected amino acids, adaptable for this compound.

1. Sample Preparation:

-

Weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

The instrument should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.

-

The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more signal averaging.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of this compound Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound, highlighting the key functional groups relevant to the NMR analysis.

Caption: Molecular structure of this compound.

The Strategic Role of the Boc Protecting Group in Boc-D-Phe(4-I)-OH: A Technical Guide for Advanced Drug Development

For Immediate Release

In the landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount for achieving high-purity, functionally optimized peptide-based therapeutics. This technical guide delves into the core functionalities of the tert-butyloxycarbonyl (Boc) protecting group in the context of the unnatural amino acid, Boc-D-Phe(4-I)-OH. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth insights into its application, detailed experimental protocols, and the critical role of the 4-iodo substitution.

The Core Function of the Boc Protecting Group

The primary role of the Boc group in this compound is to reversibly mask the α-amino group of the D-phenylalanine derivative.[1] This protection is fundamental to modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), as it prevents the highly reactive amino group from engaging in undesirable side reactions during the peptide bond formation process. By ensuring that only the desired carboxyl group of the activated amino acid reacts with the free amino group of the growing peptide chain, the Boc group enables the precise, sequential assembly of amino acids in a predetermined order.

The Boc group is renowned for its acid lability, meaning it can be selectively removed under acidic conditions without affecting other protecting groups that may be present on the amino acid side chains. This characteristic is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 176199-35-2 | [2] |

| Molecular Formula | C₁₄H₁₈INO₄ | [2] |

| Molecular Weight | 391.20 g/mol | [2] |

| Purity | ≥98.0% (TLC) | |

| Melting Point | ~150 °C (decomposes) | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis of the L-enantiomer and is expected to yield the D-enantiomer with high purity.

Reaction Scheme:

References

The Strategic Significance of 4-Iodo Substitution in D-Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide-based therapeutics and chemical probes represents a cornerstone of modern medicinal chemistry. Among these, D-phenylalanine derivatives, particularly those with substitutions on the phenyl ring, offer unique advantages in modulating pharmacological properties. This technical guide focuses on the significance of the 4-iodo substitution in D-phenylalanine (4-I-D-Phe), providing a comprehensive overview of its synthesis, applications, and the structural and functional implications of this specific modification. By leveraging the unique properties of the iodine atom and the D-chiral configuration, researchers can unlock novel therapeutic and diagnostic agents with enhanced stability, altered receptor interactions, and versatile functionality for further chemical modification.

Core Physicochemical Properties

The introduction of an iodine atom at the para position of the D-phenylalanine ring imparts several key physicochemical changes that are central to its utility in drug design and chemical biology.

| Property | Value/Description | Significance |

| Molecular Formula | C₉H₁₀INO₂[1] | Provides the basic elemental composition. |

| Molecular Weight | 291.09 g/mol [1] | The increased mass compared to D-phenylalanine can influence binding interactions. |

| Melting Point | ~251 °C (decomposes)[2] | Indicates high thermal stability. |

| Solubility | Sparingly soluble in water. | Affects formulation and bioavailability considerations. |

| Lipophilicity (XLogP3) | -0.9 | The iodine atom increases lipophilicity compared to unsubstituted phenylalanine, which can influence membrane permeability and protein binding. |

| Key Structural Feature | Presence of a C-I bond on the phenyl ring. | The carbon-iodine bond is relatively weak and serves as a versatile chemical handle for cross-coupling reactions. The iodine atom itself can participate in halogen bonding. |

Synthesis and Chemical Reactivity

The synthesis of 4-iodo-D-phenylalanine can be achieved through various methods, including the resolution of a racemic mixture of DL-4-iodophenylalanine or through asymmetric synthesis.

Experimental Protocol: Asymmetric Transformation for D-Phenylalanine Synthesis (Adaptable for 4-Iodo-D-Phenylalanine)

This protocol, originally for D-phenylalanine, can be adapted for the resolution of DL-4-iodophenylalanine.

Materials:

-

DL-4-iodophenylalanine

-

(2S, 3S)-Tartaric acid

-

Salicylaldehyde

-

Propionic acid

-

Triethylamine

-

Ethanol

-

Diethyl ether or acetone

Procedure:

-

A mixture of DL-4-iodophenylalanine (1 equivalent), (2S, 3S)-tartaric acid (1 equivalent), and a catalytic amount of salicylaldehyde in propionic acid is heated with stirring. The reaction progress can be monitored by polarimetry.

-

Upon completion, the mixture is cooled to induce crystallization of the D-4-iodophenylalanine-(2S, 3S)-tartrate salt.

-

The crystalline salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[2]

-

The resolved salt is then treated with a base, such as triethylamine, in a solvent like ethanol to liberate the free D-4-iodophenylalanine.[2]

-

The product, 4-iodo-D-phenylalanine, is then precipitated, collected by filtration, washed, and dried.

Note: Optimization of reaction time, temperature, and solvent may be necessary for 4-iodo-D-phenylalanine.

Chemical Reactivity and Further Modifications

The presence of the iodine atom on the phenyl ring is a key feature that allows for a wide range of post-synthetic modifications. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] This enables the introduction of diverse functional groups at the 4-position, facilitating the creation of peptide libraries for structure-activity relationship (SAR) studies.

Significance in Drug Discovery and Development

The strategic incorporation of 4-iodo-D-phenylalanine into peptide sequences offers several distinct advantages for drug development professionals.

Enhanced Metabolic Stability

One of the most significant benefits of incorporating D-amino acids into peptides is the increased resistance to enzymatic degradation. Proteases, which are highly stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

Modulation of Biological Activity

The change in stereochemistry from L to D at a specific position in a peptide can drastically alter its three-dimensional conformation. This can lead to:

-

Altered Receptor Binding: The modified conformation may result in a different binding mode to the target receptor, potentially leading to increased or decreased affinity, or even a shift in selectivity between receptor subtypes.

-

Agonist-to-Antagonist Switching: The conformational change can sometimes convert a peptide that acts as a receptor agonist into an antagonist, or vice versa.

The 4-iodo substituent further contributes to these effects through its steric bulk and potential for halogen bonding, providing an additional layer of modulation for optimizing ligand-receptor interactions.

Use in Structure-Activity Relationship (SAR) Studies

4-Iodo-D-phenylalanine is a valuable tool for SAR studies. The iodine atom can be systematically replaced with other halogens (F, Cl, Br) or other functional groups via cross-coupling reactions to probe the electronic and steric requirements for optimal biological activity.

Applications in Research

Radiolabeling for Imaging and Therapy

The iodine atom in 4-iodo-D-phenylalanine provides a convenient site for radioiodination. While much of the research has focused on the L-isomer for tumor imaging and therapy due to its transport by the L-type amino acid transporter 1 (LAT1)[3], the D-isomer can also be radiolabeled for specific applications. For instance, radioiodinated 2-iodo-D-phenylalanine has shown promise as a tumor-specific tracer for SPECT imaging.[4] The D-isomer may exhibit different biodistribution and clearance properties compared to the L-isomer, which could be advantageous in certain contexts.[4]

The following is a general protocol for the radioiodination of iodinated phenylalanine precursors, which can be adapted for the D-isomer.

Materials:

-

4-Iodo-D-phenylalanine

-

Sodium [¹³¹I]iodide or other radioiodine source

-

Copper(II) sulfate solution

-

L-ascorbic acid solution

-

Hydrochloric acid

-

Sodium metabisulfite

-

HPLC system for purification

Procedure:

-

A solution of sodium [¹³¹I]iodide is evaporated to dryness.

-

A solution of 4-iodo-D-phenylalanine in an acidic medium is added, followed by solutions of L-ascorbic acid, copper(II) sulfate, and hydrochloric acid.[3]

-

The reaction mixture is heated at a high temperature for a specified time to facilitate the isotopic exchange.

-

After cooling, the mixture is diluted and purified by reversed-phase HPLC to isolate the radiolabeled 4-[¹³¹I]iodo-D-phenylalanine.[3]

References

- 1. 4-Iodo-D-phenylalanine | C9H10INO2 | CID 2733279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-D-Phe(4-I)-OH. The protocols are based on the tert-butyloxycarbonyl (Boc) protection strategy, a robust and widely used method in peptide chemistry.

Introduction

This compound, or N-Boc-4-iodo-D-phenylalanine, is a valuable building block in modern peptide synthesis.[1] Its incorporation into a peptide sequence offers several strategic advantages. The iodine atom on the phenyl ring serves as a versatile synthetic handle for post-synthetic modifications, such as Suzuki or Stille couplings, allowing for the creation of diverse peptide analogs.[1] Furthermore, it is an excellent site for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), which is critical for developing radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radionuclide therapy.[1][2] The D-configuration of the amino acid can also enhance the proteolytic stability of the resulting peptide.

This guide details the step-by-step protocols for Boc-SPPS, special considerations for coupling the sterically bulky this compound, and a workflow for the subsequent radiolabeling and cellular uptake analysis of the synthesized peptide.

Data Presentation

The following tables provide an overview of the key reagents and representative quantitative data for a typical Boc-SPPS of a model peptide containing this compound.

Table 1: Key Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Purpose | Typical Concentration/Grade |

| Merrifield or PAM Resin | Solid support for peptide acids | 0.3-1.0 mmol/g substitution |

| Dichloromethane (DCM) | Resin swelling, washing, solvent for deprotection | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Resin swelling, washing, solvent for coupling | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Boc deprotection | Reagent grade |

| Diisopropylethylamine (DIEA) | Neutralization, base for coupling | Peptide synthesis grade |

| Isopropanol (IPA) | Washing | Reagent grade |

| This compound | Iodinated amino acid building block | >98% purity |

| HBTU/HATU | Coupling (activating) reagent | Reagent grade |

| HOBt | Coupling (activating) reagent additive | Reagent grade |

| Hydrogen Fluoride (HF) or TFMSA | Final cleavage from resin | Anhydrous |

| Scavengers (e.g., anisole, thioanisole, EDT) | Cation trapping during cleavage | Reagent grade |

| Diethyl ether | Peptide precipitation | Reagent grade |

Table 2: Illustrative Quantitative Data for a Model Peptide Synthesis

| Parameter | Typical Value/Range | Notes |

| Resin Substitution Level | 0.5 mmol/g | A lower substitution can be beneficial for bulky amino acids and long sequences.[3] |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by a qualitative ninhydrin (Kaiser) test.[4] |

| Coupling Efficiency (this compound) | 98-99.5% | May require double coupling or optimized conditions due to steric hindrance.[3] |

| Overall Crude Peptide Yield | 60-80% | Dependent on the length and sequence of the peptide. |

| Final Peptide Purity (after HPLC) | >95% | Purity is determined by analytical RP-HPLC and mass spectrometry.[5] |

Note: The overall yield of a peptide is highly dependent on the efficiency of each coupling and deprotection step. For a 20-mer peptide, a 99% average step yield results in a theoretical overall yield of approximately 82% (0.99^20), whereas a 98% average step yield reduces the overall yield to 67% (0.98^20).

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

1. Resin Swelling

-

Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[6]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Agitate the mixture for a 5-minute pre-wash, then drain.[6]

-

Add a fresh portion of 50% TFA in DCM and agitate for an additional 15-25 minutes.[6]

-

Drain the TFA solution. To prevent side reactions from tert-butyl cations, especially if Trp, Met, or Cys are present, a scavenger such as 0.5% dithiothreitol (DTE) can be added to the TFA solution.[7]

-

Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[6]

3. Neutralization

-

Wash the peptide-resin with DMF (2x).

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DMF (3x).

4. Amino Acid Coupling

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction's completion using the Kaiser (ninhydrin) test. A negative test (beads remain yellow) indicates that the coupling is complete. If the test is positive (blue beads), the coupling is incomplete and should be repeated ("double coupling").

Protocol 2: Optimized Coupling of this compound

Due to its steric bulk, this compound may couple less efficiently than standard amino acids. The following optimized protocol is recommended.

-

Activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

-

Coupling: Add 6 equivalents of DIEA to the activation mixture and immediately add the solution to the deprotected and neutralized peptide-resin.

-

Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature.[3] For particularly difficult couplings, the reaction time can be extended up to 24 hours.[3]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, perform a second coupling with fresh reagents.

Protocol 3: Final Cleavage and Deprotection (HF Procedure)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Drying: After the final deprotection step, thoroughly wash the peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.

-

Preparation: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

-

HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Collection: Triturate the residue with more cold diethyl ether to precipitate the crude peptide. Collect the peptide by filtration or centrifugation.

-

Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a fluffy white powder.

Protocol 4: Peptide Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A (e.g., 0.1% TFA in water).

-

Chromatography: Inject the dissolved peptide onto a preparative C18 reverse-phase HPLC column.

-

Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 10% to 60% Solvent B over 60 minutes.

-

Fraction Collection: Monitor the elution at 220 nm and 280 nm and collect fractions corresponding to the main peptide peak.

-

Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Diagram 1: Boc-SPPS Experimental Workflow

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Diagram 2: Workflow for Radiolabeling and Cellular Uptake Assay

Caption: Workflow for radiolabeling of an iodinated peptide and subsequent cellular uptake assay.[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for Standard Coupling Methods of Boc-D-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the standard coupling methods of N-α-Boc-D-4-iodophenylalanine (Boc-D-Phe(4-I)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of this non-natural amino acid is of significant interest for introducing unique structural and functional properties into peptides, including sites for radiolabeling or further chemical modification. Due to the steric hindrance presented by the bulky iodine atom on the phenyl ring, the choice of an appropriate coupling reagent and optimized protocol is critical to ensure high coupling efficiency and minimize side reactions.

Overview of Coupling Reagents

The selection of a coupling reagent is a crucial step in SPPS. For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents such as HBTU and HATU are often preferred over carbodiimides like DIC due to their higher reactivity and ability to suppress racemization.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent that provides a good balance of reactivity and stability.[1]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, making it particularly effective for challenging couplings involving sterically hindered amino acids.[2][3] The formation of a more reactive OAt-active ester contributes to its superior performance.[2]

-

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classical carbodiimide-based method. While generally effective, it may require longer reaction times for sterically hindered residues. The addition of HOBt is essential to minimize racemization.[3]

Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of common coupling reagents for the incorporation of sterically hindered amino acids, which can be extrapolated for this compound. Optimal conditions should be determined empirically for each specific sequence.

| Coupling Reagent | Class | Typical Yield (%) | Typical Reaction Time | Racemization Risk | Key Advantages & Considerations |

| HATU | Uronium/Aminium | >95% | 30 min - 2 hours | Very Low | High reactivity, effective for sterically hindered amino acids, low racemization rates.[2][4] Preferred for rapid protocols.[3] |

| HBTU | Uronium/Aminium | >90% | 1 - 4 hours | Low | Good balance of reactivity and cost, reliable for standard couplings.[1] |

| DIC/HOBt | Carbodiimide | 85-95% | 2 - 6 hours | Low (with HOBt) | Cost-effective, standard method. May be less efficient for highly hindered couplings.[3][5] |

Experimental Protocols

The following are generalized protocols for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.

Materials:

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection: If the N-terminus is Boc-protected, perform the standard deprotection protocol (e.g., 50% TFA in DCM for 2 + 20 minutes). Wash the resin thoroughly with DCM, followed by a neutralization step (e.g., 10% DIPEA in DMF) and subsequent DMF washes.[6]

-

Pre-activation: In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HATU (1.9-2.9 eq.) in DMF. Add DIPEA (4.0-6.0 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (colorless or yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling with HBTU

This protocol provides a reliable and cost-effective method for incorporating this compound.

Materials:

-

This compound

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell and deprotect the resin as described in Protocol 1, steps 1 and 2.

-

Activation Solution: In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HBTU (1.9-2.9 eq.) in DMF. Add DIPEA (4.0-6.0 eq.) to the solution.

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, extend the reaction time or repeat the coupling.

-

Washing: After successful coupling, drain the solution and wash the resin as described in Protocol 1, step 7.

Protocol 3: Coupling with DIC/HOBt

This protocol outlines the standard carbodiimide-based coupling method.

Materials:

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell and deprotect the resin as described in Protocol 1, steps 1 and 2.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HOBt (2.0-3.0 eq.) in DMF.

-

Addition to Resin: Add the amino acid/HOBt solution to the resin and agitate briefly.

-

Initiation of Coupling: Add DIC (2.0-3.0 eq.) to the resin suspension.

-

Reaction: Agitate the mixture at room temperature for 2-6 hours.

-

Monitoring: Monitor the coupling reaction using the Kaiser test. If the reaction is incomplete after 4 hours, a recoupling may be necessary.

-

Washing: Once the coupling is complete, drain the solution and wash the resin as described in Protocol 1, step 7.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a single amino acid coupling cycle in Boc-SPPS and the logic of the coupling reaction.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling methodology. For routine couplings, HBTU offers a reliable and economical option. However, for sequences that are particularly challenging or when the highest purity is desired, the use of the more reactive HATU reagent is recommended. The classic DIC/HOBt method remains a viable alternative, although it may necessitate longer reaction times and careful monitoring. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.

References

Application Notes and Protocols for Boc Deprotection of Boc-D-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-D-Phe(4-I)-OH, yielding 4-iodo-D-phenylalanine. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, particularly when dealing with sensitive moieties such as the carbon-iodine bond.

The most common and effective methods for Boc deprotection involve acidic conditions. The two primary methods detailed below are treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), and the use of hydrogen chloride (HCl) in an anhydrous solvent such as 1,4-dioxane.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

-

Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.

-

Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).

It is crucial to perform this reaction in a well-ventilated area as it generates carbon dioxide gas. The reactive tert-butyl cation can potentially lead to side reactions, though with a simple amino acid like 4-iodo-D-phenylalanine, this is less of a concern than with peptides containing sensitive residues like tryptophan or methionine.

Data Presentation: Comparison of Deprotection Conditions

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on data for similar Boc-protected amino acids and peptides.

| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Purity | Notes |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30-120 min | >95% (as TFA salt) | High | A standard, robust method. Excess TFA is removed by rotary evaporation.[1][2][3] |

| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 30-120 min | >95% (as HCl salt) | High | Generally provides the hydrochloride salt directly, which can be advantageous for subsequent steps.[4][5][6][7][8] |

| 3 | Trifluoroacetic Acid (TFA) | Chloroform | Room Temp. | Overnight | ~82% (for a dipeptide) | Good | An alternative solvent system for TFA-mediated deprotection.[2] |

| 4 | 25% TFA in DCM | Room Temp. | 2 hours | Good | A common variation of the standard TFA method.[3] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional, for controlling initial exotherm)

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For a standard procedure, a 1:1 mixture of TFA and DCM can be used. The addition can be done at 0 °C to control any initial exotherm, after which the reaction is allowed to warm to room temperature.

-

Stir the reaction mixture at room temperature for 30-120 minutes.

-

Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (2-3 times).

-

The crude product is obtained as the TFA salt. To precipitate the product, add cold diethyl ether to the residue and agitate.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Phe(4-I)-OH·TFA.

Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol details the removal of the Boc group using a solution of hydrogen chloride in 1,4-dioxane.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

-

Anhydrous 1,4-Dioxane (optional, for dilution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

In a round-bottom flask with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or add the 4M HCl in dioxane solution directly to the solid.

-

Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate.

-

Stir the mixture at room temperature for 30-120 minutes. A precipitate of the hydrochloride salt may form during the reaction.

-

Monitor the reaction for the disappearance of the starting material using a suitable technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

If a precipitate has formed, it can be collected by filtration. If not, the product can be precipitated by the addition of cold diethyl ether to the concentrated residue.

-

Wash the solid product with cold diethyl ether and dry under vacuum to afford D-Phe(4-I)-OH·HCl.

Visualizations

General Boc Deprotection Workflow

Caption: General experimental workflow for the acidic deprotection of this compound.

Logical Relationship of Reagents and Products

References

- 1. benchchem.com [benchchem.com]

- 2. cssp.chemspider.com [cssp.chemspider.com]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of Boc-D-Phe(4-I)-OH into Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-α-Boc-4-iodo-D-phenylalanine (Boc-D-Phe(4-I)-OH) in the synthesis of bioactive peptides. This unnatural amino acid is a valuable tool for modifying peptides to enhance their therapeutic and diagnostic potential. The detailed protocols below offer step-by-step guidance for its incorporation via solid-phase peptide synthesis and subsequent applications.

Application Notes

The incorporation of this compound, a derivative of phenylalanine distinguished by a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the para-position, offers significant advantages in peptide design.[1] The Boc group provides temporary protection of the alpha-amino group during synthesis, ensuring controlled, stepwise elongation of the peptide chain.[1] The key feature is the iodine atom, which imparts unique properties to the resulting peptide.

Key Applications:

-

Enhanced Biological Activity and Pharmacokinetics: The introduction of unnatural amino acids like 4-iodo-D-phenylalanine can fine-tune the three-dimensional structure and receptor-binding affinity of peptides.[1] This modification can lead to more potent and effective therapeutic agents by altering hydrophobicity and steric interactions within the receptor's binding pocket.[1][2] The stability of the carbon-iodine bond can also improve the peptide's resistance to enzymatic degradation, thereby enhancing its pharmacokinetic profile.

-

Radiolabeling for Diagnostics and Theranostics: The iodine atom on the phenyl ring serves as an excellent site for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).[1][3] This capability is invaluable for developing targeted radiopharmaceuticals for medical imaging techniques like Single-Photon Emission Tomography (SPECT) and Positron Emission Tomography (PET).[1][4] Peptides containing 4-iodo-phenylalanine can be used to visualize biological processes or specifically target diseased tissues, such as tumors.[1][5] Furthermore, using a beta-emitting isotope like ¹³¹I allows for targeted radionuclide therapy.[5]

-

Intermediate for Further Chemical Modification: The iodine atom can be used as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings.[1] This allows for the late-stage introduction of diverse chemical functionalities, enabling the construction of complex peptide conjugates and peptidomimetics.[1]

Physicochemical Properties

| Property | Value | Reference |

| Synonym | N-Boc-4-iodo-D-phenylalanine | [2] |

| CAS Number | 176199-35-2 | [2] |

| Molecular Formula | C₁₄H₁₈INO₄ | [2] |

| Molecular Weight | 391.2 g/mol | [2] |

| Appearance | White powder | [6] |

Mechanism of Action: Targeting G-Protein Coupled Receptors (GPCRs)

Many bioactive peptides exert their effects by acting as ligands for G-Protein Coupled Receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes.[7][8] The binding of a peptide agonist to a GPCR initiates a conformational change in the receptor, which in turn activates an intracellular heterotrimeric G-protein.[7][8] This activation triggers a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃), leading to a specific cellular response.[7][9] The enhanced binding affinity from incorporating 4-iodo-D-phenylalanine can modulate these pathways with greater potency or selectivity.

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Quantitative Data: Inhibition of Amino Acid Uptake

Radioiodinated 4-iodophenylalanine is taken up by cancer cells, in part, via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells.[5] The following data demonstrates the competitive inhibition of radioiodinated phenylalanine uptake in a breast cancer cell line.

| Radiotracer | Inhibitor | IC₅₀ (mM) | Cell Line | Reference |

| 4-[¹²⁵I]Iodo-L-phenylalanine | L-Phenylalanine | 1.3 | MCF-7 | [10] |

| 4-[¹²⁵I]Iodo-L-phenylalanine | 4-Iodo-L-phenylalanine | 1.0 | MCF-7 | [10] |

This data shows that unlabeled 4-Iodo-L-phenylalanine effectively inhibits the uptake of its radiolabeled counterpart, confirming its interaction with the amino acid transport system.[10]

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing D-Phe(4-I)

This protocol describes the manual solid-phase synthesis of a hypothetical tripeptide (H-Gly-D-Phe(4-I)-Ala-OH) using the Boc/Bzl strategy.

Materials:

-

Merrifield or PAM resin

-

Boc-Ala-OH, this compound, Boc-Gly-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HCTU

-

Hydroxybenzotriazole (HOBt)

-

Liquid Hydrogen Fluoride (HF) and cleavage apparatus

-

Anisole (scavenger)

-

Diethyl ether

Procedure:

-

Resin Preparation & First Amino Acid Loading: a. Swell 1g of resin in DCM in a reaction vessel for 30 minutes.[11] b. For Merrifield resin, load the first amino acid (Boc-Ala-OH) via the cesium salt method for racemization-free esterification.[12] c. For PAM resin, couple the preformed Boc-amino acid-PAM handle to an aminomethyl resin.[12] d. Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Peptide Chain Elongation (Iterative Cycle):

-

Step A: Boc Deprotection: i. Add a solution of 50% TFA in DCM to the resin.[12] ii. Agitate for 5 minutes, drain, and add fresh 50% TFA/DCM solution.[12] iii. Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[12] iv. Wash the resin with DCM (3x) and Isopropanol (2x), followed by DMF (3x).[12]

-

Step B: Neutralization: i. Add a solution of 5-10% DIEA in DMF to the resin to neutralize the TFA salt of the N-terminal amine.[13] ii. Agitate for 5 minutes and repeat. iii. Wash the resin thoroughly with DMF (5x).

-

Step C: Amino Acid Coupling (for this compound): i. In a separate vial, dissolve the next amino acid (this compound, 3 eq.) and an activating agent (e.g., DCC/HOBt or HCTU, 3 eq.) in DMF. ii. Add this activation mixture to the resin. iii. Agitate at room temperature for 2-4 hours or until a ninhydrin test indicates complete coupling. iv. Wash the resin with DMF (3x) and DCM (3x).

-

Step D: Repeat: Repeat steps A-C for the final amino acid (Boc-Gly-OH).

-

-

Final Cleavage and Deprotection: a. Dry the peptide-resin thoroughly. b. Transfer the resin to a specialized HF cleavage apparatus. c. Add a scavenger such as anisole (1 mL per gram of resin) to prevent side reactions. d. Carefully condense liquid HF into the vessel and stir at 0°C for 1-2 hours.[12][14] e. Evaporate the HF under a vacuum. f. Wash the resulting peptide and resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups. g. Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. h. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Caption: Workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Purification and Characterization

Purification by RP-HPLC:

-

Dissolve the lyophilized crude peptide in a minimal amount of solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Use a linear gradient of two mobile phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.[14]

Characterization by Mass Spectrometry:

-

Dissolve a small amount of the purified, lyophilized peptide.

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Confirm the molecular weight of the synthesized peptide by comparing the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.

Protocol 3: Isotopic Labeling with ¹²⁵I via Chloramine-T Method

This protocol is for labeling a peptide containing a tyrosine (Tyr) residue with ¹²⁵I. If the goal is isotopic exchange on the Phe(4-I) residue, harsher conditions or different methods (e.g., copper-mediated) may be required.

Materials:

-

Purified peptide containing a Tyr residue

-

Sodium Phosphate Buffer (0.5 M, pH 7.4)

-

Na[¹²⁵I] solution

-

Chloramine-T solution (1 mg/mL in phosphate buffer)

-

Sodium metabisulfite solution (2 mg/mL in phosphate buffer, quenching agent)

-

Size-exclusion chromatography column (e.g., Sephadex G-25 or Biogel P-2)

Procedure:

-

In a shielded vial, dissolve the peptide (e.g., 50 µg) in 50 µL of sodium phosphate buffer.

-

Add the Na[¹²⁵I] solution (e.g., 1 mCi, 37 MBq).

-

Initiate the reaction by adding 10 µL of the Chloramine-T solution.[14][15] This oxidizes the iodide to the reactive electrophilic species.[3]

-

Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.

-

Quench the reaction by adding 20 µL of the sodium metabisulfite solution to reduce excess Chloramine-T.[16]

-

Purify the radiolabeled peptide from unreacted ¹²⁵I and other reagents using a pre-equilibrated size-exclusion column.[14]

-

Elute with a suitable buffer and collect fractions.

-

Measure the radioactivity of the fractions to identify the peak corresponding to the labeled peptide.

-

Determine the radiochemical yield and purity using methods like radio-TLC or radio-HPLC.

Caption: Workflow for radiolabeling peptides using the Chloramine-T method.

References

- 1. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 6. usbio.net [usbio.net]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]

- 10. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Boc-D-Phe(4-I)-OH in Radiolabeling for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Phe(4-I)-OH, or N-Boc-4-iodo-D-phenylalanine, is a crucial precursor in the synthesis of radioiodinated tracers for diagnostic imaging, particularly in oncology. The presence of an iodine atom on the phenyl ring allows for the introduction of various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling the development of probes for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document provides detailed application notes and protocols for the use of this compound in radiolabeling for imaging studies, with a focus on its application in targeting cancer cells through amino acid transporters.

Radiolabeled D-amino acids, such as derivatives of D-phenylalanine, are of particular interest as they may exhibit preferential uptake and retention in tumor cells compared to their L-isomers, potentially leading to improved tumor-to-background ratios in imaging.[1] This is attributed to the stereospecificity of certain metabolic pathways, while the L-type amino acid transporter 1 (LAT1), often overexpressed in cancer cells, can transport both L- and D-isomers.[1]

Application: Tumor Imaging via Amino Acid Transporters

Cancer cells exhibit an increased demand for amino acids to support their rapid proliferation and protein synthesis. This metabolic reprogramming often involves the upregulation of amino acid transporters on the cell surface. One of the key transporters implicated in this process is the L-type amino acid transporter 1 (LAT1), which is responsible for the sodium-independent transport of large neutral amino acids, including phenylalanine.[2][3][4][5] The overexpression of LAT1 in various cancers makes it an attractive target for the delivery of diagnostic and therapeutic agents. Radioiodinated D-phenylalanine analogs can exploit this transport system to accumulate within tumor cells, allowing for their visualization through nuclear imaging techniques.

Signaling Pathway and Cellular Uptake

The uptake of radioiodinated D-phenylalanine into cancer cells is primarily mediated by the LAT1 transporter. LAT1 functions as an obligate exchanger, meaning it imports one amino acid while exporting another. This process is crucial for maintaining the intracellular pool of essential amino acids required for tumor growth and mTORC1 signaling activation.[3]

References

- 1. In vivo evaluation and dosimetry of 123I-2-iodo-D-phenylalanine, a new potential tumor-specific tracer for SPECT, in an R1M rhabdomyosarcoma athymic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]